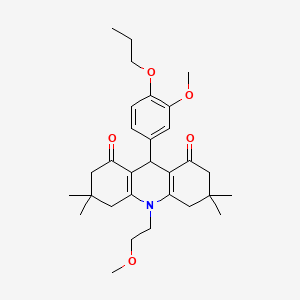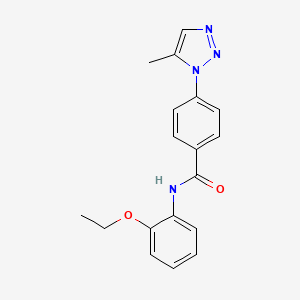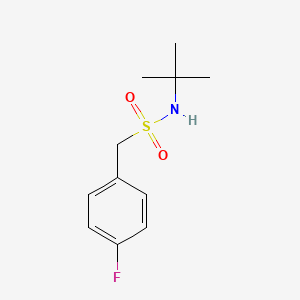
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as IMT-101, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. IMT-101 is a thiourea derivative and has been found to possess anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood. However, it has been proposed that this compound inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells. This compound has also been found to inhibit the activity of the HIF-1α pathway, which is involved in angiogenesis and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is its specificity towards cancer cells. It has been found to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Zukünftige Richtungen
There are several future directions for the research on N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One of the areas of interest is the development of this compound as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound. Additionally, the combination of this compound with other chemotherapy drugs needs to be explored further. Another area of interest is the development of this compound as a diagnostic tool for cancer. This compound has been found to accumulate in cancer cells, which makes it a potential imaging agent for cancer detection. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its anti-cancer properties.
Conclusion:
In conclusion, this compound is a novel small molecule with potential anti-cancer properties. Its specificity towards cancer cells and minimal toxicity in normal cells and tissues make it a promising candidate for cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, and to explore its potential as a diagnostic tool for cancer.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves the reaction of 4-iodoaniline with 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride in the presence of triethylamine and DMF. The resulting product is then reacted with thiourea in ethanol to obtain this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Additionally, this compound has been found to enhance the efficacy of chemotherapy drugs when used in combination with them.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O2S/c1-10-8-16(21)22-15-9-13(6-7-14(10)15)20-17(23)19-12-4-2-11(18)3-5-12/h2-9H,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVYXWORWOVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876642.png)
![1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4876655.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4876674.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)

![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)
![(4-chloro-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4876721.png)

![3-{[(benzylthio)methyl]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)
